
1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its diverse applications in scientific research and industry. This compound is part of the quinoline family, which is renowned for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with various reagents under controlled conditions . The process may include steps such as alkylation, methylation, and methoxylation to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
In vitro assays have revealed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections. The compound's mechanism of action may involve enzyme inhibition that disrupts bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines without causing significant cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.
Research utilizing molecular docking studies shows that similar quinoline derivatives can effectively bind to targets involved in cancer pathways. The inhibition of specific enzymes associated with cancer progression is a potential mechanism through which this compound exerts its effects.
Antimicrobial Studies
In a comprehensive study assessing the antimicrobial efficacy of various quinoline derivatives, 1-Ethyl-8-methoxy-6-methyl-4-oxo demonstrated notable inhibitory effects against common pathogens. The results indicated an MIC value comparable to conventional antibiotics, supporting its potential as an alternative treatment option.
Anticancer Activity
Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of several cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific functional groups, which confer unique chemical and biological properties. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Biological Activity
1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent. This article discusses its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C13H13N O4
- Molecular Weight : 245.25 g/mol
- CAS Number : Specific CAS number not provided in the search results.
Biological Activities
The biological activities of this compound have been explored in various studies:
Antibacterial Activity
Research indicates that compounds within the quinoline class demonstrate significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Several derivatives have shown MIC values as low as 0.125μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .
Antiviral Activity
Quinoline derivatives have also been investigated for their antiviral properties:
- A study demonstrated that certain modifications to the quinoline structure could enhance activity against HIV integrase, indicating potential for antiviral applications .
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Findings : The compound exhibited cytotoxic effects with an EC50 value of 75μM in specific derivatives .
Case Studies
-
Study on Antibacterial Efficacy :
- Researchers synthesized several derivatives of 1-Ethyl-8-methoxy-6-methyl-4-oxoquinoline.
- Results indicated that modifications at the C-3 position significantly impacted antibacterial activity.
- Antiviral Screening :
Data Table: Biological Activities of Quinoline Derivatives
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For example:
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-ethyl-8-methoxy-6-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-4-15-7-10(14(17)18)13(16)9-5-8(2)6-11(19-3)12(9)15/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
CSILPBWXRXXZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)C)OC)C(=O)O |
Origin of Product |
United States |
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